molecular formula C8H8N2O2 B1658781 methyl (2E)-3-pyrazin-2-ylacrylate CAS No. 62124-84-9

methyl (2E)-3-pyrazin-2-ylacrylate

Cat. No.: B1658781
CAS No.: 62124-84-9
M. Wt: 164.16
InChI Key: HRECFZPAXBAXEC-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2E)-3-pyrazin-2-ylacrylate is an α,β-unsaturated ester featuring a pyrazine ring conjugated to an acrylate group. The (2E)-configuration denotes the trans geometry of the double bond in the acrylate moiety, which influences its electronic properties and reactivity. Pyrazine derivatives are widely studied due to their roles in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No.

62124-84-9

Molecular Formula

C8H8N2O2

Molecular Weight

164.16

IUPAC Name

methyl (E)-3-pyrazin-2-ylprop-2-enoate

InChI

InChI=1S/C8H8N2O2/c1-12-8(11)3-2-7-6-9-4-5-10-7/h2-6H,1H3/b3-2+

InChI Key

HRECFZPAXBAXEC-NSCUHMNNSA-N

SMILES

COC(=O)C=CC1=NC=CN=C1

Isomeric SMILES

COC(=O)/C=C/C1=NC=CN=C1

Canonical SMILES

COC(=O)C=CC1=NC=CN=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The acrylate group in this compound introduces conjugation and electrophilicity, contrasting with the ketone in 2-acetyl pyrazine (less reactive) or the methoxy group in 2-methoxy-3-(1-methylpropyl) pyrazine (electron-donating) .

Physical Properties :

  • Lipophilicity: The sec-butyl group in 2-methoxy-3-(1-methylpropyl) pyrazine increases hydrophobicity, whereas the acrylate ester in the target compound may balance polarity and lipophilicity .
  • Volatility: 2-Acetyl pyrazine’s ketone group enhances volatility, making it suitable for flavoring, while the acrylate ester’s higher molecular weight might reduce volatility .

Biological and Industrial Applications: Flavoring agents () rely on volatile functional groups (methoxy, acetyl), whereas this compound’s acrylate could suit polymer chemistry or protease inhibition (common for α,β-unsaturated esters) .

Research Findings and Data Gaps

  • The acrylate group in this compound could be introduced via Heck coupling or esterification of 3-pyrazin-2-ylacrylic acid .
  • Thermal Stability : The E-configuration in the acrylate may improve thermal stability compared to Z-isomers, as seen in communic acid esters () .

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